Acide 4-(4-formyl-3-méthoxyphénoxy)butanoïque

Vue d'ensemble

Description

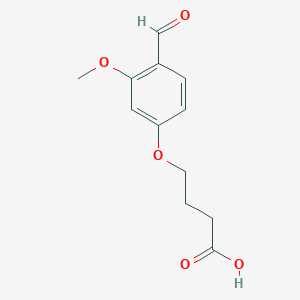

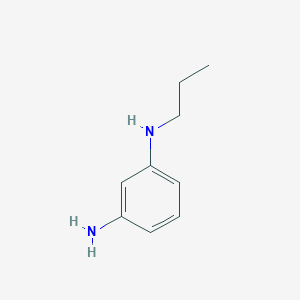

4-(4-Formyl-3-methoxyphenoxy)butanoic acid, also known as FMPB Linker, is a compound with the molecular formula C12H14O5 . It is a yellowish powder and can be used in the preparation of amino (benzoyl)2-furylthiazoles and related compounds as adenosine A2A receptor antagonists .

Synthesis Analysis

The synthesis of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid involves a multi-step procedure or a solid phase combinatorial preparation . A hydrazine derived from a backbone amide linker is used as a new hydrazone-based traceless linker for solid-phase organic synthesis . The stability of the linker was tested under various conditions, including treatment with acids, bases, and borohydrides .Molecular Structure Analysis

The molecular structure of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid is represented by the InChI code1S/C12H14O5/c1-16-11-7-10 (5-4-9 (11)8-13)17-6-2-3-12 (14)15/h4-5,7-8H,2-3,6H2,1H3,(H,14,15) . Chemical Reactions Analysis

The compound is used in the preparation of amino (benzoyl)2-furylthiazoles and related compounds as adenosine A2A receptor antagonists . The final compounds can be released by selective cleavage using trimethylsilanolate .Physical And Chemical Properties Analysis

The compound has a molecular weight of 238.24 . It is readily soluble in water at pH 7 and above, and sparingly soluble at pH 4 and below . It is also soluble in organic solvents .Applications De Recherche Scientifique

Antagonistes du récepteur A2A de l'adénosine

Ce composé est utilisé dans la synthèse d'amino (benzoyl) 2-furylthiazoles et de composés apparentés, qui agissent comme antagonistes du récepteur A2A de l'adénosine. Ces antagonistes ont des applications thérapeutiques potentielles dans le traitement de la maladie de Parkinson, car ils peuvent moduler l'activité motrice .

Synthèse en phase solide

Il sert de précurseur dans la synthèse en phase solide, en particulier comme un lieur sans trace. Cette application est cruciale dans le domaine de la chimie combinatoire, où elle aide à la synthèse efficace de diverses banques de composés chimiques pour la découverte de médicaments .

Lieur hydrazone

Le composé forme une hydrazone supportée sur solide, qui est utilisée comme un nouveau lieur sans trace pour la synthèse en phase solide. Cette application est importante pour créer des molécules complexes sans laisser d'atomes ou de groupes résiduels provenant du lieur lui-même .

Résine pour la synthèse peptidique

L'acide 4-(4-formyl-3-méthoxyphénoxy)butanoïque est également utilisé dans la préparation de résines pour la synthèse peptidique. Ces résines sont des outils essentiels dans la synthèse de peptides et de protéines pour diverses études biologiques .

Ce sont quatre applications distinctes de l'this compound dans la recherche scientifique. Chaque application représente un domaine unique où ce composé joue un rôle crucial.

Pour des informations plus détaillées ou des applications supplémentaires, n'hésitez pas à demander !

Safety and Hazards

The compound is classified as having acute toxicity (Category 4, Oral, Dermal, Inhalation), skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity – single exposure (Category 3) . It is harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation, as well as respiratory irritation .

Mécanisme D'action

Target of Action

The primary target of 4-(4-Formyl-3-methoxyphenoxy)butanoic Acid is the adenosine A2A receptor . This receptor plays a crucial role in many physiological processes, including neurotransmission and inflammation regulation.

Mode of Action

The compound interacts with its target, the adenosine A2A receptor, by acting as an antagonist . This means it binds to the receptor and blocks its activation, preventing the normal cellular response.

Analyse Biochimique

Biochemical Properties

It is known to be used in the preparation of amino (benzoyl)2-furylthiazoles and related compounds as adenosine A2A receptor antagonists . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these pathways.

Molecular Mechanism

It is known to be used in the preparation of compounds that act as adenosine A2A receptor antagonists , suggesting that it may exert its effects at the molecular level through binding interactions with these receptors.

Propriétés

IUPAC Name |

4-(4-formyl-3-methoxyphenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-16-11-7-10(5-4-9(11)8-13)17-6-2-3-12(14)15/h4-5,7-8H,2-3,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHQAFYIBBWZTOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OCCCC(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374694 | |

| Record name | 4-(4'-Formyl-3'-methoxy)phenoxy butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

309964-23-6 | |

| Record name | 4-(4'-Formyl-3'-methoxy)phenoxy butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 309964-23-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid in the context of the provided research?

A1: 4-(4-Formyl-3-methoxyphenoxy)butanoic acid (FMPB) acts as a versatile linker molecule in solid-phase synthesis of poly-L-lysine (PLL) dendrons []. Unlike traditional Rink amide or Rink acid linkers, FMPB allows for the introduction of diverse C-terminal functionalities early in the synthesis. This is achieved through its unique structure: the formyl group enables the attachment of a desired C-terminal "tail" via reductive amination, expanding the possibilities for creating multifunctional dendron scaffolds [].

Q2: What are the advantages of using FMPB compared to other linker strategies in dendron synthesis?

A2: FMPB offers several advantages over conventional linkers like Rink amide or acid:

- C-Terminal Modification: FMPB allows for the early introduction of diverse C-terminal functionalities, which is crucial for creating multifunctional dendrons []. Traditional linkers limit modification options due to their role as C-terminal protecting groups.

- Synthetic Flexibility: The "backbone amide linkage approach" using FMPB eliminates the need for additional orthogonal protecting groups, simplifying the synthetic process [].

- Structural Diversity: The versatility of FMPB in accommodating various C-terminal "tails" paves the way for synthesizing a wider range of dendron structures for diverse applications [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8H-pyrano[3,4-b]pyridin-8-one](/img/structure/B140926.png)

![Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate](/img/structure/B140941.png)

![Imidazo[1,2-a]pyrimidine-2-carbaldehyde](/img/structure/B140957.png)